molecular formula C25H32N2O4 B2618627 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921524-08-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2618627
CAS No.: 921524-08-5
M. Wt: 424.541
InChI Key: VQHPDVACSFWTKA-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused to a benzene ring. The seven-membered oxazepine ring incorporates a 4-oxo group and substituents (isopentyl and dimethyl groups) at positions 3 and 5, respectively. The acetamide moiety at position 7 contains a 4-methoxyphenyl group, which contributes to its electronic and steric properties .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)12-13-27-21-15-19(8-11-22(21)31-16-25(3,4)24(27)29)26-23(28)14-18-6-9-20(30-5)10-7-18/h6-11,15,17H,12-14,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHPDVACSFWTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the oxazepine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H32N2O5C_{25}H_{32}N_{2}O_{5}, with a molecular weight of approximately 440.5 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The oxazepine moiety is known to exhibit a range of pharmacological effects by modulating neurotransmitter systems and influencing signal transduction pathways.

  • Receptor Binding : The compound may bind to GABA receptors or other neurotransmitter receptors, potentially leading to anxiolytic or sedative effects.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in various conditions.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Antimicrobial Activity

Studies have shown that oxazepine derivatives possess antimicrobial properties against various pathogens. The presence of the methoxyphenyl group may enhance this activity by improving lipophilicity and facilitating membrane penetration.

Anticancer Potential

Preliminary investigations into the anticancer properties of related oxazepines suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

Compounds in this class have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of similar oxazepine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.
  • Neuroprotective Effects : Another research focused on the neuroprotective potential of oxazepine derivatives against neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Klebsiella pneumonia
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A tetrahydrobenzo[b][1,4]oxazepin core.
  • An isopentyl side chain.
  • A methoxyphenyl group.

These structural components contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds related to N-(5-isopentyl...) may exhibit anticancer properties. For instance:

  • In Vitro Studies: Related oxazepins have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity at higher concentrations.
  • Mechanisms of Action: These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

Compounds derived from oxazepin structures are noted for their antimicrobial properties:

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

  • Antioxidant Activity: Similar compounds have been shown to reduce oxidative stress markers in cellular models, implying possible benefits in neurodegenerative conditions.

In Vitro Studies

A study focusing on related oxazepins revealed significant anticancer activity across various cancer cell lines. The findings suggested that structural modifications could enhance efficacy against specific targets .

Molecular Docking Studies

Computational analyses have indicated that compounds with similar structures can effectively bind to proteins involved in disease pathways. This suggests that N-(5-isopentyl...) may interact with key biological targets relevant to its therapeutic applications.

Antioxidant Studies

Research has demonstrated that oxazepin derivatives can mitigate oxidative stress in cellular models. This property is crucial for developing treatments for conditions characterized by oxidative damage .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The benzo[b][1,4]oxazepine scaffold is structurally related to smaller heterocycles such as benzo[b][1,4]oxazines (six-membered rings) and larger fused systems like oxazolo-oxazines. Key analogues include:

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound Benzo[b][1,4]oxazepine 5-isopentyl, 3,3-dimethyl, 4-oxo, 7-(4-methoxyphenylacetamide) Enhanced lipophilicity (isopentyl), conformational rigidity (dimethyl groups)
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives Benzo[b][1,4]oxazine Oxadiazole-methyl substituents Smaller ring size (6-membered), reduced steric bulk
Oxazolo[3,4-d][1,4]oxazin-3-yl derivatives (e.g., Compound 73 ) Fused oxazolo-oxazine Pyridinyl-oxazolidinone substituents Increased rigidity, potential for π-π stacking interactions
N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide Linear acetamide Dimethoxyphenethyl, dimethylpentyl Flexible backbone, dual methoxy groups enhancing solubility

Key Insights :

  • Substituent Effects : The isopentyl group enhances lipophilicity, which may improve membrane permeability relative to the dimethoxyphenethyl group in , which prioritizes solubility.
  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the dual methoxy groups in that may enhance hydrogen-bonding capacity .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: The acetamide group in the target compound can act as both donor (N–H) and acceptor (C=O), forming robust hydrogen-bonding networks similar to those in benzo[b][1,4]oxazines .
Structure-Activity Relationship (SAR) Trends
  • Lipophilicity vs. Solubility : The isopentyl group in the target compound may enhance blood-brain barrier penetration compared to polar oxadiazole substituents in .
  • Rigidity and Bioactivity : The fused oxazolo-oxazine in Compound 73 demonstrates that increased rigidity can improve target selectivity, a feature the target compound partially achieves via dimethyl groups.

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